Temozolomid-Säure
Übersicht
Beschreibung
Temozolomid-Säure ist ein Derivat von Temozolomid, einem Alkylierungsmittel, das vorwiegend zur Behandlung von Hirntumoren wie Glioblastom und anaplastischem Astrozytom eingesetzt wird . This compound entsteht als Metabolit während der Hydrolyse von Temozolomid bei physiologischem pH-Wert . Diese Verbindung hat eine potenzielle Antikrebsaktivität gezeigt, die der ihres Muttersubstanz ähnelt .
Wissenschaftliche Forschungsanwendungen
Temozolomide Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylation reactions and DNA methylation processes.
Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent, particularly in the treatment of brain tumors
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.
Wirkmechanismus
Target of Action
Temozolomide Acid primarily targets the DNA of cancer cells . It acts as an alkylating agent, which means it binds to the DNA in cells and interferes specifically with cell growth and division . This prevents the cancer cells from making DNA, and if the cancer cells can’t make DNA, they can’t split into 2 new cells, so the cancer can’t grow .
Mode of Action
Temozolomide Acid interacts with its targets by methylating the DNA, which most often occurs at the N-7 or O-6 positions of guanine residues . This methylation damages the DNA and triggers the death of tumor cells . The therapeutic benefit of Temozolomide Acid depends on its ability to alkylate/methylate DNA .
Biochemical Pathways
Temozolomide Acid affects several biochemical pathways. It leads to base mismatches that initiate futile DNA repair cycles; eventually, DNA strand breaks, which in turn induces cell death . Three main DNA repair mechanisms are responsible for Temozolomide Acid resistance: increased intracellular levels of O6-alkylguanine-DNA alkyltransferase (AGT); a deficient mismatch repair process (MMR); and activation of the poly (ADP)-ribose polymerase pathway .
Pharmacokinetics
Temozolomide Acid is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins . Temozolomide Acid is a prodrug; it is spontaneously hydrolyzed at physiological pH to 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which further splits into monomethylhydrazine, likely the active methylating agent, and 5-aminoimidazole-4-carboxamide (AIC) .
Result of Action
The molecular and cellular effects of Temozolomide Acid’s action include the inhibition of cellular and DNA replication . These substances have a broad-reaching effect on healthy and malignant cells. Cancer cells, on the other hand, divide more quickly than cells in healthy tissue, making them more susceptible to these impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Temozolomide Acid. For instance, micro-environmental factors influence GBM sensitivity to Temozolomide Acid . Knowledge of the mechanisms involved in Temozolomide Acid resistance in this 3D model might lead to the identification of new strategies that enable the more effective use of the current standard of care agents .
Biochemische Analyse
Biochemical Properties
Temozolomide Acid participates in biochemical reactions by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .
Cellular Effects
Temozolomide Acid has been shown to have antiproliferative and cytotoxic activity in cell lines and tumor isolates from patients in vitro . It can cause anemia, decrease the body’s ability to fight an infection, or cause easy bruising/bleeding . It also decreases bone marrow function, an effect that may lead to a low number of blood cells such as red cells, white cells, and platelets .
Molecular Mechanism
The molecular mechanism of Temozolomide Acid involves the methylation of DNA at the O6 position of guanine . This causes substitution of thymine for cytosine during DNA replication, which creates a mismatched base pair . This modification of DNA or RNA through the addition of methyl groups (alkylation) leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
Temozolomide Acid has been shown to prolong survival and reduce tumor volume in laboratory settings . Over time, tumors often develop resistance to Temozolomide Acid, which is a major obstacle to effective therapy .
Dosage Effects in Animal Models
In animal models, Temozolomide Acid has been shown to prolong survival by a factor of 1.88 and reduce tumor volume by 50.4% compared with untreated controls . The effects of Temozolomide Acid can vary with different dosages .
Metabolic Pathways
Temozolomide Acid is involved in metabolic pathways that include the methylation of DNA. The main elimination process of Temozolomide Acid is via pH-dependent hydrolysis to MTIC then degradation to 5-amino-imidazole-4-carbox-amide, and a highly reactive methyldiazonium ion .
Transport and Distribution
Temozolomide Acid is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Temozolomid-Säure kann durch Hydrolyse von Temozolomid synthetisiert werden. Diese Reaktion erfolgt spontan bei physiologischem pH-Wert und wird unter leicht basischen Bedingungen verstärkt . Der Prozess beinhaltet die Umwandlung von Temozolomid zu seinem aktiven Metaboliten, 5-(3-Methyltriazen-1-yl)imidazol-4-carboxamid, und anschliessend zu this compound .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt typischerweise durch die kontrollierte Hydrolyse von Temozolomid unter spezifischen pH-Bedingungen. Die Verbindung wird dann mit Standard-Chromatographietechniken isoliert und gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Umwandlung von Temozolomid in this compound bei physiologischem pH-Wert.
Alkylierung: Als Alkylierungsmittel kann es Methylgruppen auf DNA-Basen übertragen, was zu DNA-Läsionen führt.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser bei physiologischem pH-Wert oder leicht basischen Bedingungen.
Alkylierung: Die Verbindung selbst wirkt als Alkylierungsmittel, wobei Methylgruppen auf DNA-Basen übertragen werden.
Hauptprodukte, die gebildet werden
Hydrolyse: This compound und 5-(3-Methyltriazen-1-yl)imidazol-4-carboxamid.
Alkylierung: Methylierte DNA-Basen, was zu DNA-Läsionen und letztendlich zur Apoptose führt.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Untersucht auf seine Rolle bei der Induktion von DNA-Schäden und Apoptose in Krebszellen.
Medizin: Als potenzielles Antikrebsmittel untersucht, insbesondere zur Behandlung von Hirntumoren
Industrie: In der Entwicklung neuer Antikrebsmedikamente und Therapieansätze eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Alkylierung der DNA. Es überträgt Methylgruppen auf Guanin an den Positionen N7 und O6 sowie auf Adenin an der Position O3 . Diese Methylierung führt zu falschen Basenpaaren während der DNA-Replikation, was zu DNA-Läsionen und Apoptose führt . Die primären molekularen Ziele sind die DNA-Basen, und die beteiligten Pfade umfassen die DNA-Schadensantwort und Reparaturmechanismen .
Analyse Chemischer Reaktionen
Types of Reactions
Temozolomide Acid undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of Temozolomide to Temozolomide Acid at physiological pH.
Alkylation: As an alkylating agent, it can transfer methyl groups to DNA bases, leading to DNA lesions.
Common Reagents and Conditions
Hydrolysis: Water at physiological pH or slightly basic conditions.
Alkylation: The compound itself acts as an alkylating agent, transferring methyl groups to DNA bases.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Temozolomid: Die Muttersubstanz, ebenfalls ein Alkylierungsmittel, das in der Krebsbehandlung eingesetzt wird.
Dacarbazin: Ein weiteres Alkylierungsmittel mit ähnlichen Antikrebsaktivitäten.
Procarbazin: Ein Alkylierungsmittel, das zur Behandlung des Hodgkin-Lymphoms eingesetzt wird.
Einzigartigkeit
Temozolomid-Säure ist einzigartig durch ihre Bildung als Metabolit von Temozolomid und ihre spezifische Rolle bei der Alkylierung von DNA-Basen . Im Gegensatz zu anderen Alkylierungsmitteln wird sie durch einen nicht-enzymatischen Hydrolyseprozess gebildet, was sie in ihrem Wirkmechanismus und ihrem Stoffwechselweg einzigartig macht .
Biologische Aktivität
Temozolomide (TMZ) is an oral alkylating agent primarily used in the treatment of high-grade gliomas, particularly glioblastoma multiforme (GBM). Its active form, temozolomide acid, exerts its biological activity by methylating DNA, which leads to cytotoxic effects in cancer cells. This article delves into the biological activity of temozolomide acid, focusing on its mechanisms of action, clinical efficacy, resistance mechanisms, and combination therapies.
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which methylates DNA at the O6 position of guanine. This methylation results in DNA strand breaks and ultimately induces apoptosis in tumor cells. The effectiveness of TMZ is influenced by several factors:
- pH Sensitivity : The activity of TMZ is pH-dependent; it is more effective in slightly basic conditions typically found in tumor cells compared to normal cells .
- Blood-Brain Barrier Penetration : Due to its lipophilic nature and small molecular size, TMZ effectively crosses the blood-brain barrier, making it suitable for treating CNS tumors .
Clinical Efficacy
TMZ has shown significant efficacy in various clinical settings:
- Efficacy in Gliomas : In a systematic review, TMZ demonstrated increased progression-free survival (PFS) in patients with recurrent malignant gliomas. Specifically, it was noted that patients who had not undergone prior chemotherapy had a more pronounced response .
- Combination Therapies : Studies have explored the combination of TMZ with other agents:
- Valproic Acid : A study indicated that valproic acid enhances the antitumor effects of TMZ by promoting apoptosis through p53 activation .
- 13-cis-Retinoic Acid : A Phase II trial assessed the combination of TMZ and 13-cis-retinoic acid, showing promising results in terms of efficacy and tolerability in recurrent malignant gliomas .
Resistance Mechanisms
Despite its efficacy, resistance to TMZ poses a significant challenge. Several mechanisms have been identified:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High levels of MGMT expression can repair the DNA damage caused by TMZ, leading to treatment failure. Patients with MGMT promoter methylation tend to respond better to TMZ therapy .
- Mismatch Repair (MMR) Deficiency : Tumors with MMR deficiency show different responses to TMZ, often resulting in increased sensitivity due to impaired repair mechanisms .
Table 1: Summary of Key Studies on Temozolomide
Study | Year | Population | Treatment Regimen | Key Findings |
---|---|---|---|---|
Stupp et al. | 2009 | GBM patients | Postoperative RT + TMZ | Improved overall survival compared to RT alone |
Newlands et al. | 1997 | Various cancers | Dosing schedule comparison | Identified schedule dependency for efficacy |
Valproic Acid Study | 2021 | GBM patients | TMZ + Valproic Acid | Enhanced survival benefit linked to p53 status |
Eigenschaften
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.